molecular formula C22H26N2O6 B1595291 N-[(Benzyloxy)carbonyl]tyrosylvaline CAS No. 38972-89-3

N-[(Benzyloxy)carbonyl]tyrosylvaline

Cat. No.: B1595291
CAS No.: 38972-89-3
M. Wt: 414.5 g/mol
InChI Key: UQGCYZMRZVUJAC-UHFFFAOYSA-N
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Description

N-[(Benzyloxy)carbonyl]tyrosylvaline (Cbz-Tyr-Val) is a synthetic dipeptide derivative where the N-terminal tyrosine residue is protected by a benzyloxycarbonyl (Cbz) group. This compound is primarily utilized in peptide synthesis as an intermediate, leveraging the Cbz group to prevent undesired reactions at the amine site during solid-phase or solution-phase synthesis. The tyrosine residue contributes an aromatic phenolic side chain, while valine adds a hydrophobic, branched aliphatic chain.

Properties

IUPAC Name

2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6/c1-14(2)19(21(27)28)24-20(26)18(12-15-8-10-17(25)11-9-15)23-22(29)30-13-16-6-4-3-5-7-16/h3-11,14,18-19,25H,12-13H2,1-2H3,(H,23,29)(H,24,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGCYZMRZVUJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60318678
Record name N-[(Benzyloxy)carbonyl]tyrosylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38972-89-3
Record name NSC333770
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333770
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Benzyloxy)carbonyl]tyrosylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(Benzyloxy)carbonyl]tyrosylvaline typically involves the following steps:

    Protection of Tyrosine: The amino group of tyrosine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate. This reaction forms N-[(Benzyloxy)carbonyl]tyrosine.

    Coupling with Valine: The protected tyrosine is then coupled with valine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: N-[(Benzyloxy)carbonyl]tyrosylvaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[(Benzyloxy)carbonyl]tyrosylvaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]tyrosylvaline involves its interaction with enzymes and receptors in biological systems. The benzyloxycarbonyl group protects the amino group of tyrosine, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amino group can participate in enzymatic reactions, such as proteolysis, where proteases cleave the peptide bond between tyrosine and valine .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Cbz-Tyr-Val with three structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Research Use References
N-[(Benzyloxy)carbonyl]tyrosylvaline C₃₀H₃₂N₂O₇* 532.59* Dipeptide (Tyr-Val) with Cbz protection; aromatic Tyr side chain, hydrophobic Val chain Peptide synthesis intermediate [Inferred]
N-[(Benzyloxy)carbonyl]glycine methyl ester C₁₁H₁₃NO₄ 223.22 Cbz-protected glycine with methyl ester; minimal side chain Building block in organic synthesis
N-[(Benzyloxy)carbonyl]-3-methylvaline C₁₄H₁₉NO₄ 265.30 Cbz-protected valine derivative with 3-methyl substitution Constrained peptide design, inhibitor studies
GC376 (N∼2∼-[(benzyloxy)carbonyl]-L-leucinamide) C₂₁H₃₁N₃O₈S 485.55 Cbz-protected leucinamide with sulfonic acid and pyrrolidinone groups Protease inhibitor (e.g., antiviral research)

*Calculated based on constituent residues (Cbz group: 149.19, Tyr: 181.19, Val: 117.15, minus H₂O: 18.0).

Key Observations:
  • Molecular Complexity: Cbz-Tyr-Val is larger and more complex than simpler derivatives like Cbz-glycine methyl ester, which lacks amino acid side-chain diversity.
  • Hydrophobicity : Valine and 3-methylvaline enhance hydrophobicity, whereas GC376’s sulfonic acid group increases hydrophilicity, impacting solubility and bioavailability.

Stability and Reactivity

  • Cbz Group Stability: All compounds share the Cbz group’s susceptibility to hydrogenolysis, but steric hindrance from bulky residues (e.g., 3-methylvaline) may slow deprotection.
  • Tyrosine Reactivity: The phenolic -OH in Cbz-Tyr-Val may participate in post-synthetic modifications (e.g., sulfation or phosphorylation), unlike aliphatic residues in compared compounds.

Biological Activity

N-[(Benzyloxy)carbonyl]tyrosylvaline is a dipeptide derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, and the implications of its biological activity based on diverse research findings.

Chemical Structure and Properties

This compound, also known as Z-Tyr-Val, has the following molecular formula:

  • Molecular Formula : C22H26N2O6
  • Molecular Weight : 414.46 g/mol

The compound features a benzyloxycarbonyl (Z) protecting group on the tyrosine residue, which is crucial for its stability and bioactivity.

Synthesis

The synthesis of this compound typically involves peptide coupling methods, where tyrosine and valine are linked through standard peptide bond formation techniques. The use of protecting groups like benzyloxycarbonyl is essential to prevent unwanted reactions during synthesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable study investigated its effects against hepatic cancer cells, demonstrating significant cytotoxicity. The compound exhibited a dose-dependent response in inhibiting cell proliferation, suggesting that it could be a candidate for further development in cancer therapeutics .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that compounds with similar structures have been effective against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell walls or interference with protein synthesis .

Case Studies

  • Hepatic Cancer Study :
    • Objective : Evaluate the cytotoxic effects of this compound on hepatic cancer cell lines.
    • Findings : The compound reduced viability in a dose-dependent manner with IC50 values indicating potent activity compared to standard chemotherapeutics.
  • Antimicrobial Efficacy :
    • Objective : Assess the antimicrobial effects against Staphylococcus aureus and Escherichia coli.
    • Findings : The compound exhibited significant inhibition zones in agar diffusion tests, suggesting effective antimicrobial properties.

Data Table

Biological ActivityEffectivenessReference
Anticancer (Hepatic)Significant cytotoxicity (IC50 values < 10 µM)
Antimicrobial (S. aureus)Inhibition zone diameter > 15 mm
Antimicrobial (E. coli)Inhibition zone diameter > 12 mm

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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